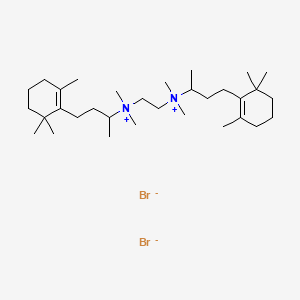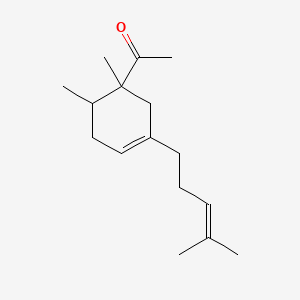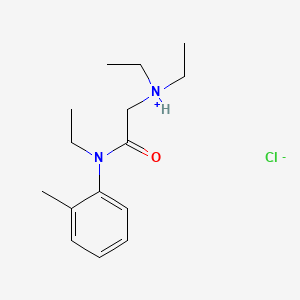![molecular formula C18H16N2O2 B13763487 3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one CAS No. 65020-18-0](/img/structure/B13763487.png)
3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-ISOINDOL-1-ONE,2,3-DIHYDRO-3-HYDROXY-2-[2-(1H-INDOL-3-YL)ETHYL]- is a complex organic compound that features both isoindole and indole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of 1H-ISOINDOL-1-ONE,2,3-DIHYDRO-3-HYDROXY-2-[2-(1H-INDOL-3-YL)ETHYL]- typically involves multiple steps, including the formation of the isoindole and indole rings followed by their coupling. One common synthetic route involves the use of formaldehyde and N-arylpiperazines in tetrahydrofuran (THF) under reflux conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like THF, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1H-ISOINDOL-1-ONE,2,3-DIHYDRO-3-HYDROXY-2-[2-(1H-INDOL-3-YL)ETHYL]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-ISOINDOL-1-ONE,2,3-DIHYDRO-3-HYDROXY-2-[2-(1H-INDOL-3-YL)ETHYL]- include other indole and isoindole derivatives. These compounds share similar structural features but may differ in their specific substituents and functional groups, leading to variations in their chemical and biological properties . Some examples include:
- 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-3-phenyl-
- N-arylsulfonyl-3-acetylindole derivatives
Eigenschaften
CAS-Nummer |
65020-18-0 |
|---|---|
Molekularformel |
C18H16N2O2 |
Molekulargewicht |
292.3 g/mol |
IUPAC-Name |
3-hydroxy-2-[2-(1H-indol-3-yl)ethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C18H16N2O2/c21-17-14-6-1-2-7-15(14)18(22)20(17)10-9-12-11-19-16-8-4-3-5-13(12)16/h1-8,11,17,19,21H,9-10H2 |
InChI-Schlüssel |
USFRXAVJLPNYEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(N(C2=O)CCC3=CNC4=CC=CC=C43)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,6-Trinitrophenol--N,N-diethyl-2-{2-[(4-propylphenyl)sulfanyl]-1H-benzimidazol-1-yl}ethan-1-amine (2/1)](/img/structure/B13763410.png)

![7-ethyl-9-methylbenzo[c]acridine](/img/structure/B13763418.png)






![N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropylthiadiazole-4-carboxamide](/img/structure/B13763460.png)


![3-Methyl-4-[4-[[4-(2-methylanilino)phenyl]-[4-(2-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonic acid](/img/structure/B13763475.png)

